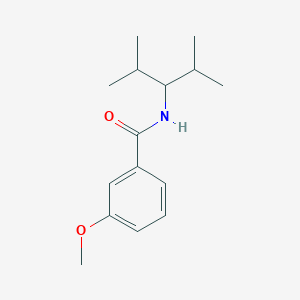![molecular formula C16H25ClN4O B5758813 2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride](/img/structure/B5758813.png)
2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride, also known as BIM-23056, is a compound that has been extensively studied in scientific research for its potential therapeutic applications.
Mécanisme D'action
2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride exerts its therapeutic effects through multiple mechanisms of action. It has been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase, histamine H3 receptors, and adenosine A1 receptors. This compound also has antioxidant properties and can scavenge free radicals, which contributes to its neuroprotective and cardioprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various animal models of disease. It can improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. This compound also has a protective effect on the heart during ischemia-reperfusion injury, reducing the damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target sites. It is also stable and can be stored for long periods without degradation. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for the study of 2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride. One area of interest is its potential use in the treatment of Alzheimer's disease, where it has shown promising results in animal models. Another area of interest is its potential use in the treatment of cancer, where it has been shown to sensitize cancer cells to chemotherapy. Further studies are also needed to elucidate the precise mechanisms of action of this compound and to optimize its pharmacological properties for use in clinical trials.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It exerts its effects through multiple mechanisms of action and has been shown to have a range of biochemical and physiological effects in animal models of disease. While there are some limitations to its use in lab experiments, this compound has several advantages and holds promise for future therapeutic development.
Méthodes De Synthèse
2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride can be synthesized through a multi-step process involving the reaction of 2-aminobenzimidazole with 1-(2-bromoethyl)piperidine, followed by the reduction of the resulting intermediate with sodium borohydride and the subsequent reaction with 2-chloroethanol hydrochloride. The final product is obtained as a white crystalline solid with a purity of over 99%.
Applications De Recherche Scientifique
2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride has been studied extensively for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. In neurology, this compound has been shown to have a neuroprotective effect and improve cognitive function in animal models of Alzheimer's disease. In oncology, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In cardiology, this compound has been shown to have a protective effect on the heart during ischemia-reperfusion injury.
Propriétés
IUPAC Name |
2-[[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]amino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O.ClH/c21-13-8-17-16-18-14-6-2-3-7-15(14)20(16)12-11-19-9-4-1-5-10-19;/h2-3,6-7,21H,1,4-5,8-13H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCJRUHDPDLMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2NCCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5758748.png)
![{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5758757.png)

![5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5758770.png)


![N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5758803.png)


amino]ethanol](/img/structure/B5758822.png)
![3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline](/img/structure/B5758827.png)

![N-[4-(acetylamino)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5758847.png)
